molecular formula C10H10ClFO B2482365 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane CAS No. 2418719-68-1

3-[4-(Chloromethyl)phenyl]-3-fluorooxetane

Cat. No.: B2482365
CAS No.: 2418719-68-1
M. Wt: 200.64
InChI Key: VTWGNIOSHIDBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Chloromethyl)phenyl]-3-fluorooxetane is an organic compound with the molecular formula C10H10ClFO. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a chloromethyl group and a fluoro substituent on the phenyl ring, making it a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane typically involves the reaction of 4-(chloromethyl)phenyl magnesium bromide with 3-fluorooxetan-3-ol under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chloromethyl)phenyl]-3-fluorooxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a corresponding ketone or aldehyde .

Scientific Research Applications

3-[4-(Chloromethyl)phenyl]-3-fluorooxetane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The fluoro substituent can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Chloromethyl)phenyl]-3-fluorooxetane is unique due to the presence of both a chloromethyl and a fluoro group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-[4-(chloromethyl)phenyl]-3-fluorooxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWGNIOSHIDBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.